[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine
Overview
Description
“[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine” is a chemical compound with the CAS Number: 1247807-01-7 . It has a molecular weight of 209.29 . The compound is in liquid form at normal temperature . It is used in scientific research and its multifunctional properties make it an excellent candidate for drug synthesis.
Molecular Structure Analysis
The IUPAC Name of the compound is [2- (3-methoxypropoxy)-4-methylphenyl]methanamine . The InChI Code is 1S/C12H19NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at normal temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : A study detailed the synthesis of a compound through a polyphosphoric acid condensation route, showcasing the method's efficiency in yielding high-quality compounds for further research applications (Shimoga, Shin, & Kim, 2018).
Chemical Structure Elucidation : Another research focused on the characterization of novel quinoline derivatives carrying a 1,2,3-triazole moiety, which were synthesized and evaluated for their antimicrobial activities, indicating the versatility of related compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Metal Complexes for Cellular Imaging : Iron(III) complexes were synthesized for their photocytotoxic properties and potential in cellular imaging, underscoring the broad applicability of related chemical structures in biomedical research (Basu et al., 2014).
Potential Therapeutic Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine synthesized through condensation with aryl aldehydes/ketones showed promising anticonvulsant activity, highlighting the therapeutic potential of compounds with similar structural motifs (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists : Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors indicated their potential as antidepressant drug candidates, reflecting the significance of related compounds in targeting specific neurological pathways (Sniecikowska et al., 2019).
Analytical and Material Science Applications
Chemosensor Development : Research on the development of chemosensors for Ag(+) ion detection demonstrated the application of similar compounds in analytical chemistry, offering high selectivity and sensitivity for specific metal ions (Tharmaraj, Devi, & Pitchumani, 2012).
Schiff Base Derivatives : The synthesis and complete NMR spectral assignments of new benzylamino coumarin derivatives highlighted the role of structural analysis in understanding the properties and applications of novel compounds (Dekić et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[2-(3-methoxypropoxy)-4-methylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSJHFLFARYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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